3-(4-Chloro-2-nitrophenyl)propanoic acid
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Overview
Description
3-(4-Chloro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process introduces a nitro group at the 2-position of the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The propanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Chloro-2-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acid derivatives.
Scientific Research Applications
3-(4-Chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)propanoic acid depends on its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and the propanoic acid moiety can also contribute to the compound’s binding affinity and specificity towards molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)propanoic acid
- 3-(4-Nitrophenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(4-Chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chlorine and nitro groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8ClNO4 |
---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
3-(4-chloro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
IKOQKAQMWOITNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC(=O)O |
Origin of Product |
United States |
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